4,6-Dichloro-2,5-dimethylpyrimidine
Overview
Description
4,6-Dichloro-2,5-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Mechanism of Action
Target of Action
4,6-Dichloro-2,5-dimethylpyrimidine is a chlorinated pyrimidine with antiviral activity It has been found to inhibit replication of a broad range of viruses such as members of the herpes, picorna, and pox groups .
Mode of Action
This represents a unique and very attractive mechanism of action for new antiviral drugs, especially in combination with other antiviral agents with the aim to suppress resistance development .
Biochemical Pathways
It has been found that 2-amino-4,6-dichloropyrimidines inhibited immune-activated nitric oxide production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM (higher activity than the most potent reference compound) while the IC 50 s of other derivatives were within the range of 9–36 µM .
Result of Action
It has been found that the compound inhibits the replication of a broad range of viruses . This suggests that the compound may have potential antiviral effects.
Preparation Methods
The synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine typically involves the chlorination of 2,5-dimethylpyrimidine. One common method includes the reaction of 2,5-dimethyl-4,6-dihydroxy-pyrimidine with phosphorus oxychloride under reflux conditions for 8 hours. The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate . Industrial production methods may vary, but they generally follow similar principles of chlorination and extraction.
Chemical Reactions Analysis
4,6-Dichloro-2,5-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is used as a starting reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced using palladium on carbon (Pd/C) and hydrogen (H2) in ethanol.
Scientific Research Applications
4,6-Dichloro-2,5-dimethylpyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of bioactive molecules that can interact with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dichloro-2,5-dimethylpyrimidine can be compared with other chlorinated pyrimidines such as:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4,6-Dichloropyrimidine: Lacks the methyl groups, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-2,5-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVKGWQEEXPBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285006 | |
Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-33-2 | |
Record name | 1780-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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